3''-N-Demethyl-3''-N-formylerythromycin

Overview

Description

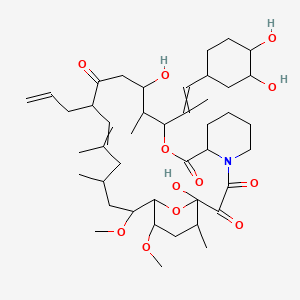

3’‘-N-Demethyl-3’‘-N-formylerythromycin, also known as 3’-N-Demethyl-3’-N-formylazithromycin, is a pharmaceutical compound . It is part of the Azithromycin family of antibiotics . The molecular formula of this compound is C38H70N2O13 or C37H65NO14, and it has a molecular weight of 762.97 g/mol or 747.9 g/mol.

Molecular Structure Analysis

The molecular structure of 3’‘-N-Demethyl-3’'-N-formylerythromycin is complex, as indicated by its molecular formula. Unfortunately, the search results do not provide a detailed analysis of its molecular structure .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving 3’‘-N-Demethyl-3’'-N-formylerythromycin .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’‘-N-Demethyl-3’'-N-formylerythromycin are not explicitly mentioned in the search results .Scientific Research Applications

Antibiotic Resistance and Environmental Impact

Antibiotics such as erythromycin derivatives are extensively used in human and veterinary medicine, leading to their presence in aquatic environments and contributing to the development of antibiotic resistance. Research highlights the importance of understanding the concentrations of these antibiotics in different water bodies and their ecotoxicity towards various organisms. This knowledge is crucial for assessing environmental risks and developing strategies to mitigate the negative impacts of antibiotic resistance in aquatic ecosystems (Kovaláková et al., 2020).

Pharmacokinetic Properties

Studies on erythromycin derivatives like azithromycin provide insights into their enhanced tissue pharmacokinetic characteristics compared to erythromycin, offering advantages such as better tissue distribution and prolonged elimination half-life. These properties contribute to their effectiveness against a range of pathogens, including those causing respiratory tract infections (Dunn & Barradell, 1996). The pharmacokinetic enhancements are essential for developing more effective antibiotic therapies with potentially broader applications in treating infectious diseases.

Role in Combatting Campylobacter Infections

The emergence of resistance in Campylobacter jejuni and C. coli to macrolides like erythromycin necessitates the development of new antimicrobial strategies. Research into macrolide resistance mechanisms and trends in human isolates underscores the need for alternative antibiotics or therapeutic agents that can effectively target resistant strains, ensuring erythromycin derivatives remain effective treatment options for Campylobacter-related infections (Engberg et al., 2001).

Antibacterial Activity Beyond Traditional Applications

Investigations into the antibacterial activities of bacteriocins reveal potential applications in food preservation and pharmaceuticals, demonstrating an alternative approach to using traditional antibiotics like erythromycin derivatives. Bacteriocins' ability to inhibit closely related or non-related bacterial strains without harming the producer bacteria offers a promising strategy for treating pathogen diseases and maintaining human health, highlighting the versatility of antimicrobial agents beyond conventional antibiotics (Yang et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Erythromycin EP Impurity-L, also known as 3’‘-N-Demethyl-3’'-N-formylerythromycin, is a derivative of erythromycin . Here is an overview of its mechanism of action:

Target of Action

The primary target of Erythromycin EP Impurity-L is likely to be similar to that of erythromycin, which is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms .

Mode of Action

Erythromycin EP Impurity-L is expected to inhibit protein synthesis by binding to its target, the 23S ribosomal RNA molecule . This binding prevents the growth of bacteria by interfering with their ability to produce essential proteins.

Biochemical Pathways

Given its similarity to erythromycin, it is likely to affect the protein synthesis pathway in bacteria, leading to their inability to grow and reproduce .

Pharmacokinetics

Erythromycin is known to undergo hepatic first-pass metabolism, which significantly contributes to its metabolism after an oral dose . Erythromycin is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .

properties

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO14/c1-13-25-37(10,46)30(42)20(4)27(40)18(2)15-35(8,45)32(52-34-28(41)24(38(11)17-39)14-19(3)48-34)21(5)29(22(6)33(44)50-25)51-26-16-36(9,47-12)31(43)23(7)49-26/h17-26,28-32,34,41-43,45-46H,13-16H2,1-12H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUJGRXTLVETBU-RWJQBGPGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127955-44-6 | |

| Record name | N-Demethyl-N-formylerythromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127955446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYL-N-FORMYLERYTHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2K8R9G449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile](/img/structure/B3320856.png)

![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)

![1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320883.png)

![Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3320887.png)

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3320902.png)